molecular formula C14H21N B11896955 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine

Cat. No.: B11896955
M. Wt: 203.32 g/mol
InChI Key: AXYBALMOQADNGY-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with an ethyl group and a methylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Naphthalene Ring System: The naphthalene ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction of the Naphthalene Ring: The naphthalene ring can be partially reduced to a tetrahydronaphthalene ring using hydrogenation with a palladium catalyst.

    Attachment of the Methylamine Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons using hydrogen gas and a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, typically under basic conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Secondary or tertiary amines.

Scientific Research Applications

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be utilized in studies investigating the interaction of amine-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological pathways. Specific pathways and targets would depend on the context of its application, such as neurotransmitter receptors in medicinal chemistry.

Comparison with Similar Compounds

    1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group on the amine.

    1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylmethanamine: Similar structure but with a propyl group instead of a methyl group on the amine.

Uniqueness: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is unique due to its specific combination of the naphthalene ring system with an ethyl group and a methylamine group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(2-ethyl-3,4-dihydro-1H-naphthalen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C14H21N/c1-3-14(11-15-2)9-8-12-6-4-5-7-13(12)10-14/h4-7,15H,3,8-11H2,1-2H3

InChI Key

AXYBALMOQADNGY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C2C1)CNC

Origin of Product

United States

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